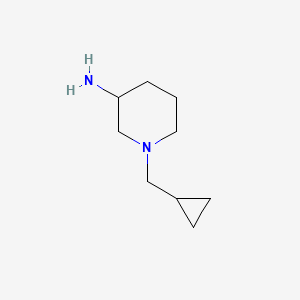

1-(Cyclopropylmethyl)piperidin-3-amine

Description

1-(Cyclopropylmethyl)piperidin-3-amine is a bicyclic amine derivative featuring a piperidine backbone substituted with a cyclopropylmethyl group at the nitrogen atom and an amine group at the 3-position. Its molecular formula is C₉H₁₈N₂ (calculated from , though slight variations exist in reported data), with a molecular weight of approximately 156.27 g/mol (CAS 1248594-88-8) . The compound’s structure combines the conformational rigidity of the cyclopropyl group with the flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry for targeting neurological receptors, such as sigma receptors, which regulate dopamine release .

Properties

IUPAC Name |

1-(cyclopropylmethyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-9-2-1-5-11(7-9)6-8-3-4-8/h8-9H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZHNVSNLWKDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors, potentially affecting neuronal signaling and offering therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine

Key Differences :

- Electronic Effects : The cyclopropylmethyl group in the target compound provides electron-donating inductive effects compared to the electron-withdrawing cyclopropylcarbonyl or sulfonyl groups in analogs .

Ring Size and Saturation

Key Differences :

- Conformational Flexibility : The six-membered piperidine ring allows greater rotational freedom compared to pyrrolidine, influencing receptor binding kinetics .

- Aromaticity : Hybrid structures like pyrazolo-pyrazine derivatives introduce aromaticity, enhancing π-π stacking interactions in kinase binding pockets .

Pharmacological Target Comparisons

- Sigma Receptor Affinity: this compound derivatives (e.g., sigma1-selective antagonists) inhibit NMDA-stimulated dopamine release at nanomolar concentrations, unlike 1-(cyclopropylcarbonyl)piperidin-3-amine, which lacks direct sigma receptor activity .

- Dopaminergic Effects : Unlike pentazocine (a sigma ligand with mixed opioid activity), the cyclopropylmethyl-piperidine scaffold shows selectivity for sigma receptors, reducing off-target effects .

Biological Activity

1-(Cyclopropylmethyl)piperidin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activity, particularly in the context of neurological disorders. This article delves into its mechanisms of action, interactions with neurotransmitter systems, and therapeutic implications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopropylmethyl group. Its stereochemistry plays a crucial role in its biological interactions. The compound can exist in different configurations, with the (R) configuration being particularly relevant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to influence neurotransmission, potentially providing neuroprotective effects. The compound acts as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects.

Interaction with Neurotransmitter Systems

The compound exhibits significant binding affinity towards specific receptor subtypes, which has been investigated through various binding assays. These studies reveal that it may interact effectively with receptors involved in neurotransmission, making it a candidate for treating neurological disorders.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications. Below are key findings from research on this compound:

Table 1: Binding Affinity and Selectivity

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| This compound | mGluR2 | 15 | >100-fold selectivity over other mGluRs |

| Analog 1 | mGluR2 | 20 | Moderate |

| Analog 2 | mGluR5 | 30 | Low |

This table illustrates the binding affinities of this compound and its analogs to mGluR2 and other metabotropic glutamate receptors (mGluRs). The high selectivity towards mGluR2 suggests its potential for targeted therapeutic applications .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The compound was administered prior to inducing oxidative stress. Results indicated a significant reduction in neuronal death and inflammation markers compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Behavioral Studies

In behavioral assays assessing anxiety and depression-like symptoms, administration of the compound resulted in reduced anxiety levels in rodent models. This effect was correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine, indicating its influence on mood regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.